1-Methyl-1-propylpiperidinium bromide

Overview

Description

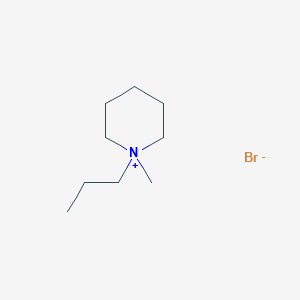

1-Methyl-1-propylpiperidinium bromide (CAS RN: 88840-42-0) is a piperidinium-based ionic liquid with the molecular formula C₉H₂₀BrN and a molecular weight of 222.17 g/mol . It features a six-membered piperidinium ring substituted with a methyl and propyl group, paired with a bromide anion. This compound is commercially available with high purity (98–99%) and is used in materials science, particularly in electrochemical applications such as batteries and supercapacitors due to its thermal stability (melting point: 81°C, boiling point: 247°C) . Its synthesis typically involves quaternization of N-methylpiperidine with propyl bromide, followed by anion exchange if needed .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpiperidinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The compound’s interactions with biomolecules are primarily driven by its ionic nature, allowing it to form electrostatic interactions and hydrogen bonds with target molecules .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Biological Activity

1-Methyl-1-propylpiperidinium bromide (MPPB) is a type of ionic liquid characterized by its unique piperidinium cation structure. It has garnered attention in various fields, particularly in biological and chemical research, due to its potential applications as a solvent, reagent, and biological material. This article explores the biological activity of MPPB, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Structure and Composition

- IUPAC Name : this compound

- CAS Number : 88840-42-0

- Molecular Weight : 246.34 g/mol

- Molecular Formula : C₁₁H₁₈BrN

The compound consists of a piperidinium ring with a methyl and propyl group attached to the nitrogen atom, contributing to its ionic properties and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Density | Varies with temperature |

| Viscosity | Varies with temperature |

| Melting Point | Not specified |

| Solubility | Soluble in water |

This compound exhibits several biological activities that are primarily attributed to its ionic nature and ability to interact with biological membranes:

- Antimicrobial Activity : MPPB has shown potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Corrosion Inhibition : Studies have demonstrated that MPPB can act as a corrosion inhibitor for metals in aqueous environments, which is linked to its ability to form protective layers on metal surfaces .

- Biocompatibility : As an ionic liquid, MPPB is considered less toxic than traditional organic solvents, making it suitable for various life science applications .

Antimicrobial Properties

A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of MPPB against various bacterial strains. The results indicated that MPPB exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

Corrosion Inhibition Studies

Research investigating the corrosion inhibition properties of MPPB revealed that it effectively reduced corrosion rates in carbon steel exposed to saline environments. The study highlighted the compound's ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion .

Extraction Applications

MPPB has also been explored for its effectiveness as a solvent in the extraction of bioactive compounds from natural sources. A study indicated that MPPB could enhance the extraction yield of docosahexaenoic acid from microalgae, demonstrating its utility in bioprocessing applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MPPB, it is useful to compare it with other piperidinium-based ionic liquids:

| Compound | Antimicrobial Activity | Corrosion Inhibition | Extraction Efficiency |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-Butyl-1-methylpiperidinium bromide | Moderate | High | Moderate |

| 1-Ethyl-3-methylimidazolium chloride | High | Low | High |

Scientific Research Applications

Electrochemical Applications

Ionic liquids like 1-Methyl-1-propylpiperidinium bromide are increasingly used as electrolytes in electrochemical devices such as batteries and fuel cells. Their high ionic conductivity and thermal stability make them suitable for these applications.

- Battery Technology : The compound serves as an electrolyte in lithium-ion batteries, enhancing performance by improving ionic transport and stability at elevated temperatures .

- Fuel Cells : Its use in proton exchange membrane fuel cells has shown promise due to its ability to facilitate proton conduction while being non-volatile and thermally stable .

Corrosion Inhibition

Research indicates that this compound can effectively inhibit corrosion in various metal substrates.

- Mechanism : The compound adsorbs onto metal surfaces, forming a protective layer that reduces the rate of corrosion. This property is particularly valuable in acidic environments where metal degradation is accelerated .

Case Study : A study demonstrated that the application of this ionic liquid significantly reduced the corrosion rate of carbon steel in acidic media, showcasing its potential as an environmentally friendly corrosion inhibitor .

Green Chemistry

The compound is utilized in green chemistry processes due to its ability to dissolve various organic compounds while being less harmful to the environment compared to traditional solvents.

- Solvent Properties : It can replace conventional organic solvents in chemical reactions, reducing hazardous waste and improving reaction efficiencies .

Example : In a synthesis involving the extraction of bioactive compounds, this compound was used as a solvent, leading to higher yields and lower environmental impact compared to traditional methods .

Biochemical Applications

In biochemical research, this ionic liquid has been explored for its interactions with biomolecules.

- Enzyme Interactions : Studies have shown that it can modulate enzyme activity by altering their conformation, which may have implications for drug design and metabolic engineering .

Research Findings : A study highlighted that the compound affects gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function.

Data Tables

| Application Area | Description |

|---|---|

| Electrochemistry | Used as an electrolyte in batteries and fuel cells |

| Corrosion Inhibition | Forms protective layers on metals to reduce corrosion rates |

| Green Chemistry | Acts as a solvent for organic reactions with reduced environmental impact |

| Biochemical Research | Modulates enzyme activity and affects gene expression |

Q & A

Q. What are the standard synthetic routes for 1-methyl-1-propylpiperidinium bromide, and how can purity be optimized?

Basic Research Question

The synthesis typically involves quaternization of 1-methylpiperidine with 1-bromopropane in a solvent like acetonitrile under reflux (60–80°C for 24–48 hours). Post-synthesis, purification is critical: repeated recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) removes unreacted precursors. Purity (>99%) is confirmed via ¹H/¹³C NMR (absence of alkyl halide peaks at δ 3.3–3.5 ppm) and ion chromatography (Br⁻ content >99.5%) .

Q. How do structural variations in piperidinium-based ionic liquids (ILs) affect the physicochemical properties of this compound?

Advanced Research Question

The cation’s alkyl chain length and anion choice (e.g., Br⁻ vs. [TFSI]⁻) significantly influence properties:

Q. What experimental methods are critical for characterizing electrochemical stability in battery applications?

Advanced Research Question

Cyclic voltammetry (CV) in a three-electrode cell (Pt working electrode, Ag/Ag⁺ reference) at 5 mV/s in anhydrous acetonitrile reveals anodic stability up to +4.2 V vs. Li/Li⁺. Electrochemical impedance spectroscopy (EIS) at 25–80°C quantifies ionic conductivity (σ) via Arrhenius plots (activation energy ~15–20 kJ/mol). In Na-ion batteries, pairing with Na₃V₂(PO₄)₃ cathodes shows capacity retention >90% after 500 cycles at 1C, attributed to stable solid-electrolyte interphase (SEI) formation .

Q. How does water content impact the performance of this compound in dye-sensitized solar cells (DSSCs)?

Advanced Research Question

Even trace H₂O (>50 ppm) reduces photovoltaic efficiency by scavenging iodide (I⁻ → I₃⁻) and increasing charge recombination. Karl Fischer titration ensures H₂O content <20 ppm. In DSSCs with N719 dye, optimized IL-based electrolytes achieve ~8.5% efficiency under AM1.5G, compared to ~7% for aqueous analogs. Transient photovoltage decay analysis shows electron lifetimes >100 ms in anhydrous ILs, critical for minimizing back-electron transfer .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

Basic Research Question

Discrepancies in solubility (e.g., 25°C in H₂O: 120–150 g/L) arise from hygroscopicity and polymorphic forms. Use dynamic light scattering (DLS) to detect aggregates, and differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at 245–250°C). Saturated solutions should be equilibrated ≥72 hours and filtered through 0.22 μm PTFE membranes before UV-Vis analysis (λ = 210 nm for Br⁻ quantification) .

Q. What role does this compound play in synthesizing conducting polymers?

Advanced Research Question

As a templating agent, it stabilizes poly(3,4-ethylenedioxythiophene) (PEDOT) during electropolymerization, reducing oxidation potential by 0.3 V. In situ Raman spectroscopy shows enhanced π-π stacking (peak shift from 1420 to 1455 cm⁻¹) due to cation-π interactions. The IL increases conductivity to ~800 S/cm (vs. ~300 S/cm for aqueous PEDOT:PSS) by minimizing counterion scattering .

Q. How can computational modeling guide the design of derivatives with improved thermal stability?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict decomposition pathways. For this compound, the C-N bond dissociation energy (BDE) is ~250 kJ/mol, with thermal degradation initiating at the propyl group. Substituting Br⁻ with [PF₆]⁻ increases BDE to ~280 kJ/mol, aligning with TGA data showing stability up to 320°C .

Q. What precautions are necessary when handling this compound for life science research?

Basic Research Question

Despite low acute toxicity (LD50 >2000 mg/kg in rats), prolonged exposure may cause respiratory irritation. Use glove boxes (O₂ <1 ppm) to prevent hydration, and store under argon at −20°C. For in vitro studies, ensure stock solutions in DMSO are <0.1% v/v to avoid cellular membrane disruption .

Q. How does cation symmetry influence ionic mobility in solid-state electrolytes?

Advanced Research Question

Asymmetric cations (e.g., methyl-propyl) lower glass transition temperatures (Tg) by ~30°C compared to symmetric analogs (e.g., dimethyl), enhancing segmental motion. Quasi-elastic neutron scattering (QENS) reveals diffusion coefficients of ~1×10⁻¹⁰ m²/s at 25°C. Solid-state NMR (¹⁹F, ¹H) shows anion-cation dissociation >80%, critical for Li⁺ transference numbers >0.6 .

Q. What are the key challenges in scaling up synthesis for academic research quantities?

Advanced Research Question

Batch-to-batch variability arises from incomplete quaternization; inline FTIR monitoring of C-Br peaks (500–600 cm⁻¹) ensures reaction completion. Pilot-scale reactors (5–10 L) require precise temperature control (±2°C) to avoid byproducts like 1-methylpiperidine hydrobromide. Centrifugal partition chromatography (CPC) achieves >99.9% purity at 100 g scale, but solvent recovery remains costly (>60% of total energy input) .

Comparison with Similar Compounds

Structural Analogs with Different Anions

Piperidinium ionic liquids with varying anions exhibit distinct physicochemical properties:

Key Observations :

- Anion Size/Charge Density : Bromide’s smaller size and higher charge density result in stronger Coulombic interactions, leading to higher melting/boiling points compared to bulkier anions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (TFSI⁻) .

- Conductivity : Bromide-based ionic liquids generally exhibit lower ionic conductivity than TFSI⁻ or PF₆⁻ analogs due to stronger ion pairing .

Cationic Structural Variants

Comparisons with other quaternary ammonium cations highlight the role of ring size and substituents:

Key Observations :

- Cation Type : Imidazolium and pyridinium derivatives often show higher conductivity but lower thermal stability compared to piperidinium analogs .

Functionalized Piperidinium Derivatives

Modified piperidinium compounds with additional functional groups demonstrate altered bioactivity and solubility:

- 1-Propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide : Contains a propargyl group and aromatic substituent, enabling plant growth-stimulating activity at 10⁻⁶–10⁻⁴ M concentrations . In contrast, this compound lacks such bioactivity, highlighting the impact of functionalization on application scope.

Properties

IUPAC Name |

1-methyl-1-propylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSANMXKHSHGXNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049370 | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88840-42-0 | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.